
Methyl D-glucopyranoside
Overview
Description
Methyl D-glucopyranoside is a methylated derivative of glucose, specifically a glycoside formed by the reaction of glucose with methanol. It is a monosaccharide and is commonly used in scientific research as a non-metabolizable analog of glucose. This compound is known for its stability and resistance to metabolic processes, making it a valuable tool in various biochemical and physiological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl D-glucopyranoside can be synthesized through the reaction of D-glucose with methanol in the presence of an acid catalyst. The process involves the formation of a glycosidic bond between the glucose molecule and the methanol, resulting in the formation of this compound. The reaction typically requires mild acidic conditions and can be carried out at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity D-glucose and methanol, with the reaction being catalyzed by acids such as hydrochloric acid or sulfuric acid. The reaction mixture is then neutralized, and the product is purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Reactivity of Hydroxy Groups
Research has been conducted on the reactivity of the hydroxy groups of methyl β-D-glucopyranoside in the Koenigs–Knorr reaction, involving condensation with α-acetobromo-D-[14C]glucose . The relative reactivities were determined by measuring the radioactivity of the four β-linked disaccharide products, with silver oxide as the acid acceptor and iodine as a catalyst. The study found that the order of reactivity was 6-OH ≫ 3-OH > 4-OH > 2-OH, with an average ratio value of 6.4:1.7:1.2:1.0 .
Benzylation
Methyl α-d-glucopyranoside can be converted into methyl 2,4,6-tri-O-benzyl-α-d-glucopyranoside via benzylation with benzyl chloride in the presence of sodium hydride .
Acidic Decomposition
The decomposition of methyl α-D-glucopyranoside (MGPα) has been studied in hydrochloric, sulfuric, and sulfurous acids. The decomposition of MGPα is slower in H2SO3 than in HCl and H2SO4 .
Oxidation
Methyl α-d-glucopyranoside can undergo selective oxidation to sodium methyl α-d-glucuronate with oxygen catalyzed by platinum .
Binding Modes
The binding modes of methyl α-d-glucopyranoside to an artificial receptor have been described, revealing two complexes within one crystal structure .
Impact on Liver Injuries
Methyl 6-O-cinnamoyl-α-d-glucopyranoside has shown promise in ameliorating acute liver injury by inhibiting oxidative stress through the activation of the Nrf2 signaling pathway .
Role in Plants
Methyl-β-D-glucopyranoside is found in higher plants, such as G. montanum, where it accumulates .
Enantioselective Reactions
Methyl-α-d-glucopyranoside-based azacrown ethers can be used in enantioselective reactions . The following table shows the results of an experiment using different catalysts in such reactions :
Entry | Catalyst | Time, h | Yield, % | ee, % |
---|---|---|---|---|
1 | 1a | 1 | 69 | 52 |
2 | 1b | 1 | 68 | 29 |
3 | 1c | 1 | 66 | 19 |
4 | 2a | 1 | 74 | 62 * |
5 | 2b | 1 | 74 | 21 * |
6 | 2c | 1 | 38 | 29 |
*See Ref.
Scientific Research Applications
Biochemical Research
Protein Purification : Methyl D-glucopyranoside is extensively used in protein purification processes, particularly in affinity chromatography. It acts as an inhibitor of lectin-conjugate binding, facilitating the elution of glycoproteins and glycoconjugates from columns. This property is crucial for the study of glycoprotein interactions and functions in various biological systems .
Cryoprotection Studies : In studies assessing cryoprotection effects on proteins, varying concentrations of this compound have been employed to analyze its influence on echo decay times. This application is significant for understanding protein stability during freezing and thawing processes .
Pharmaceutical Applications
Drug Development : this compound has been investigated for its potential in drug formulation and delivery systems. For instance, it has been synthesized as a non-metabolizable tracer for studying sodium-dependent glucose transporters (SGLTs) in renal cells. The compound's ability to selectively bind to these transporters allows researchers to visualize and quantify glucose uptake mechanisms in vivo using positron emission tomography (PET) .
Therapeutic Potential : Recent studies have indicated that derivatives of this compound may possess therapeutic properties against oxidative stress-related conditions. For instance, methyl 6-O-cinnamoyl-α-D-glucopyranoside has shown promise in ameliorating acute liver injury by activating protective signaling pathways .
Analytical Chemistry
Mass Spectrometry : this compound is utilized as a standard in mass spectrometry for the differentiation of underivatized monosaccharides. Its isotopic labeling facilitates the structural elucidation of oligosaccharides, which are critical in various biological processes .
Tracer Studies : The compound has been labeled with carbon-11 to create a tracer that allows researchers to study glucose metabolism and transport dynamics in living organisms. This application is crucial for understanding metabolic disorders such as diabetes .
Case Studies and Research Findings
Mechanism of Action
Methyl D-glucopyranoside exerts its effects primarily through its structural similarity to glucose. It can bind to glucose transporters and other glucose-binding proteins, thereby inhibiting the normal uptake and metabolism of glucose. This makes it a valuable tool for studying glucose transport mechanisms and metabolic pathways . The compound does not undergo significant metabolic transformation, allowing researchers to track its movement and interactions within biological systems .
Comparison with Similar Compounds
- Methyl α-D-glucopyranoside
- Methyl β-D-glucopyranoside
- Methyl α-D-mannopyranoside
- Methyl β-D-galactopyranoside
Comparison: Methyl D-glucopyranoside is unique due to its specific glycosidic linkage and resistance to metabolic processes. Compared to other similar compounds, it offers distinct advantages in terms of stability and non-metabolizability, making it particularly useful in studies where metabolic interference needs to be minimized .
Biological Activity
Methyl D-glucopyranoside (MDG) is a monosaccharide derivative that has garnered attention for its diverse biological activities. This article explores the antimicrobial properties, binding interactions, and potential therapeutic applications of MDG, based on recent research findings.
Antimicrobial Activity
MDG and its derivatives exhibit notable antimicrobial properties against various pathogens. Research has demonstrated that methyl α-D-glucopyranoside acetals and ethers show significant activity against Gram-positive bacteria, including Staphylococcus aureus and Listeria monocytogenes. The minimum inhibitory concentration (MIC) values for these compounds range from 0.03 to 2 mM, indicating their effectiveness in inhibiting bacterial growth .
Table 1: Antimicrobial Activity of Methyl α-D-Glucopyranoside Derivatives
Compound | MIC (mM) | MBC (mM) | Target Bacteria |
---|---|---|---|
C10EthMeGlu | 0.5 | 0.5 | S. aureus |
C12EthMeGlu | 0.03 | 0.03 | L. monocytogenes |
C8EthMeGlu | 2 | 2 | E. faecalis |
The study indicates that these compounds not only inhibit bacterial growth but also lead to cell death, as evidenced by the close correlation between MIC and minimum bactericidal concentration (MBC) values .
Binding Interactions
MDG has also been studied for its binding interactions with artificial receptors, which is crucial for understanding its role in drug design and development. Recent crystallographic studies have elucidated the binding modes of MDG with a specific receptor scaffold, revealing the stabilizing noncovalent interactions that occur during this process . These findings are significant as they provide insights into how MDG can be utilized in therapeutic applications, particularly in targeting carbohydrate-binding proteins.
Case Studies and Pharmacological Insights
A notable case study examined the effects of high glucose levels on the uptake of α-methyl-D-glucopyranoside (α-MG) in renal proximal tubule cells. The study found that elevated glucose concentrations significantly inhibited α-MG uptake, implicating abnormal glucose handling in the development of diabetic nephropathy . This highlights the potential of MDG as a substrate for studying glucose metabolism and its implications in diabetes management.
Computational Studies and Predictive Models
Computational approaches have been employed to predict the biological activity of MDG derivatives using molecular docking and pharmacokinetic modeling. These studies suggest that certain derivatives exhibit promising binding affinities towards target proteins involved in microbial infections . For instance, compound 6 demonstrated a high binding energy with relevant receptors, indicating its potential as an antimicrobial agent.
Table 2: Predicted Binding Affinities of MDG Derivatives
Compound | Binding Energy (kcal/mol) | Target Protein |
---|---|---|
Compound 6 | -6.2 | 5V8E |
Compound 7 | -5.9 | 7BLY |
Properties
IUPAC Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVAGTYPODGVJG-WLDMJGECSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027523 | |
Record name | 1-O-Methyl-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3149-68-6, 25360-07-0 | |
Record name | Methyl D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3149-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003149686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Glucopyranoside, methyl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-O-Methyl-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl D-glucopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.620 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl D-glucoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.617 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL D-GLUCOPYRANOSIDE (.ALPHA./.BETA. MIXTURE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54L5T38NI8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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